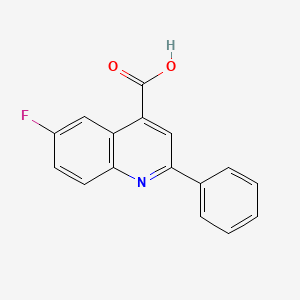

6-Fluoro-2-phenylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFGSVIKTCCKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Fluoro-2-phenylquinoline-4-carboxylic Acid: A Comprehensive Guide to Synthesis and Characterization

Executive Summary & Strategic Importance

6-Fluoro-2-phenylquinoline-4-carboxylic acid is a highly versatile heterocyclic building block. The quinoline core is a privileged scaffold in medicinal chemistry, frequently leveraged in the design of antimalarial, antiviral, and anticancer therapeutics [[1]]() 2. The strategic placement of a fluorine atom at the C-6 position significantly modulates the molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and target binding affinity—a principle widely validated by the success of fluoroquinolone antibiotics 2.

Physicochemical Profiling

Understanding the baseline properties of the target compound is essential for downstream purification and characterization workflows.

Table 1: Key Physicochemical Properties 34

| Property | Value |

|---|---|

| CAS Number | 1647-88-7 |

| Molecular Formula | C₁₆H₁₀FNO₂ |

| Molecular Weight | 267.25 g/mol |

| Typical Purity | ≥97% |

| Appearance | Solid (typically pale yellow to off-white) |

| SMILES | C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=N2)F)C(=O)O |

Strategic Synthesis Pathways

The construction of the quinoline-4-carboxylic acid core can be achieved via several classical named reactions, primarily the Pfitzinger and Doebner reactions 56.

-

The Pfitzinger Reaction : This base-catalyzed condensation of 5-fluoroisatin with acetophenone is the preferred route for this specific target. Its primary advantage is absolute regiocontrol. Because the isatin ring is pre-formed, the fluorine atom is locked at the 6-position, preventing the formation of isomeric mixtures 62.

-

The Doebner Reaction : A multicomponent reaction involving 4-fluoroaniline, benzaldehyde, and pyruvic acid. While atom-economical and aligned with green chemistry principles, it can suffer from lower yields and regioselectivity challenges depending on the electronic nature of the aniline 7.

Decision tree for selecting the optimal synthesis pathway based on reaction requirements.

Detailed Experimental Protocol: The Pfitzinger Reaction

This protocol describes the synthesis of 6-fluoro-2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction, optimized for high yield and purity [[8]]() 1.

Reagents & Materials

-

5-Fluoroisatin (1.0 equiv)

-

Acetophenone (1.05 equiv)

-

Potassium Hydroxide (KOH, 6.0 M aqueous solution)

-

Ethanol (EtOH, absolute)

-

Hydrochloric Acid (HCl, 2.0 M aqueous)

Step-by-Step Methodology & Mechanistic Causality

Step 1: Initiation & Ring Opening

-

Procedure : Suspend 5-fluoroisatin in absolute ethanol. Add 6.0 M aqueous KOH dropwise at room temperature.

-

Mechanistic Causality : The strong base attacks the highly electrophilic C2 carbonyl of the isatin ring. This hydrolyzes the amide bond, opening the ring to generate the reactive intermediate, potassium 2-amino-5-fluorophenylglyoxylate.

-

Validation Checkpoint : The suspension will dissolve, transitioning from a distinct orange/red (isatin) to a clear, deep yellow solution, confirming complete ring opening 6.

Step 2: Aldol Condensation & Cyclodehydration

-

Procedure : Add acetophenone (1.05 equiv) to the reaction mixture. Heat the mixture to reflux (approx. 80-85 °C) for 12-18 hours. Alternatively, microwave irradiation at 125 °C for 20 minutes can be utilized for rapid conversion 81.

-

Mechanistic Causality : The basic environment deprotonates the alpha-methyl group of acetophenone, forming an enolate. This enolate acts as a nucleophile, attacking the ketone carbonyl of the glyoxylate intermediate. Subsequent dehydration and cyclization form the thermodynamically stable aromatic quinoline core 1.

-

Validation Checkpoint : TLC monitoring (Eluent: DCM/MeOH 9:1) should indicate the disappearance of the acetophenone spot and the emergence of a highly UV-active baseline spot (the potassium salt of the product).

Step 3: Precipitation & Isolation

-

Procedure : Cool the reaction mixture to room temperature. Evaporate the bulk of the ethanol under reduced pressure. Dilute the aqueous residue with distilled water and extract with diethyl ether to remove unreacted acetophenone and non-polar byproducts.

-

Mechanistic Causality : The product currently exists as a water-soluble potassium carboxylate. Washing with ether purifies the aqueous phase without losing the target compound.

-

Procedure (Acidification) : Carefully acidify the aqueous layer with 2.0 M HCl to pH ~3-4 under vigorous stirring.

-

Mechanistic Causality : Protonation of the carboxylate yields the free 6-fluoro-2-phenylquinoline-4-carboxylic acid, which is highly insoluble in water and precipitates out of solution 1.

-

Validation Checkpoint : A dense, pale-yellow precipitate will form immediately upon reaching the target pH.

Step 4: Purification

-

Procedure : Filter the precipitate under vacuum, wash sequentially with cold water and a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.

Workflow of the Pfitzinger reaction mechanism for quinoline core formation.

Analytical Characterization

Robust characterization is required to validate the structural integrity of the synthesized compound. The following table outlines the expected spectral data based on the quinoline-4-carboxylic acid scaffold and the predictable shielding/deshielding effects of the 6-fluoro substituent [[9]]().

Table 2: Expected Analytical Characterization Data

| Technique | Expected Signals / Values | Structural Assignment |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.8 (br s, 1H) | Carboxylic acid -OH (exchangeable) |

| δ ~8.50 (s, 1H) | Quinoline H-3 | |

| δ ~8.30 (m, 2H) | Phenyl ortho-protons | |

| δ ~8.15 (dd, J = 9.2, 5.5 Hz, 1H) | Quinoline H-8 (coupled to H-7 and F) | |

| δ ~8.05 (dd, J = 10.0, 2.8 Hz, 1H) | Quinoline H-5 (coupled to F and H-7) | |

| δ ~7.80 (td, J = 8.8, 2.8 Hz, 1H) | Quinoline H-7 (coupled to F, H-8, H-5) | |

| δ ~7.55 - 7.65 (m, 3H) | Phenyl meta/para-protons | |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~167.5 | Carbonyl (C=O) |

| δ ~160.5 (d, ¹JC-F ~245 Hz) | C-6 (C-F coupling) | |

| δ ~155.0, 148.5, 138.0 | Aromatic carbons (Quinoline & Phenyl) | |

| HRMS (ESI) | m/z [M+H]⁺ calcd for C₁₆H₁₁FNO₂: 268.0768 | Confirms exact molecular mass |

| FT-IR (ATR) | ~3000-2500 cm⁻¹ (broad), ~1700 cm⁻¹, ~1200 cm⁻¹ | O-H stretch, C=O stretch, C-F stretch |

Conclusion

The synthesis of 6-fluoro-2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction provides a highly reliable, regiospecific, and scalable methodology. By adhering strictly to the self-validating checkpoints—particularly the visual confirmation of isatin ring opening and precise pH control during precipitation—researchers can ensure high-fidelity production of this critical medicinal chemistry building block.

References[4] Moldb. "1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - Moldb". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlplID5QDmr9nzeLuQVgG_amCjAZDT3BLp_bkmP15bFaadAPUqb9RloFiWBvixJnpF91ugRhBu9t3NKwvzfNsqw99kRn9u4NR0w78MNP7AxD6f0KD9Z0jVk5_XB4tCOICaLA==[5] ChemScene. "1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - ChemScene". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJKAJuZFcNONnQQN3e2Cb9w60b-iPpBYDrlynDJhEh_lcxlHiVlSQgCo1ddDH0naZJUhLXZddLFOStgrh9VZ43ySC5msLTw3W2--DcLb_5yd_F8kARvSNAwzuPYudicaeu4xb7ZSgIr5-lbQ==[6] SciSpace. "An efficient and direct synthesis of substituted 2-phenylquinoline-4-carboxamides...". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB40aGXg7fn497fqrk5hG9tPYLHuViHOFj4xKGtTsAJVyx7JDtFUwIvz47auS749HraTtHWlvcHsXP7eJlR_bKeIwpyXEuRsgnqdt19SSJ0M77t9mqBVdEkPbNQADdXcvX_YoqfIS3yq1foj8W07mza_uup0Mm67mt9zE3AOOh9X3c1Xwx21zQJp1bSN4DA7rDVZV8rA==[3] NIH PMC. "Design, synthesis, structural characterization, anticancer evaluation...". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6OGH3Hh3NIOQ_jo8Ch54xA0jogX6gj7xPzMckRO_-YcmguCdUIlSxpBU8yotkL6tZppHgK8WMU9-dC8I2E65x4UVmWpBVseawubLwlj1p_89EK5mZ1qT7dZpGtesZkOt6Sa6bAfar8TUIk0Re[7] NIH PMC. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE0x3coWuWTHDXJHy9YTHY5XXCA642nS40IWyVXqHV6sni2C2xchL8F2kwQsDHmC1kyonYvjCLAFXbuxGqckoStA5w3TwtV1NTp-M7ns7b-7JRgBs-YgnpBzLvev-IKmnvegARFdfJUhoo4Mo=[2] Google Patents. "US20210244721A1 - Small molecule enterovirus inhibitors...". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUorf97n_17-Q2pTRFhR7g8JFo7jovGwpRU_fBsl7htfvne8_yhJJJ8EFMdHipXlWrkpN2ipZUlobYOsoC8L7cTOXSVUfUATD_efdtET5kRcgMrJ7gBZmhmxXzfPQjDlTCETzSM3hNkRNAFnNWQlk=[8] ResearchGate. "Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqB-UFUzxTpZ5pxPOpX_8OaCGMk-Jecp_vNIU2uykLytT4jtJt2ppjONvrJU_BL4Wwl4WgpFULg9HQyDZVrvBl4OfZwR-pP95io30U08kC79fz4LYuZVnDgUuD8Go7lvz_PV04rRBwsdAs2nhxzI2r_2irj9254Hgnzie5rXyTZuMhA2mPNAt4Xx05dTyyFcRhewt99uGkqwWVXxAVvizI8C-O9xKpa3HGWAIEpDkKtQ==[1] NIH PMC. "Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68)". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEThPS68vlvvPXQTI5fld1iQn8Sb12kXxGggU2hF7T4n4pH-1Kbd7SZJJJLDul9fJvcgJgVYpPh7w-u2B8kex1ixc54YqlCfagpBUTwtrK11Ovn3yn7zMCwQYcPy-BYjJBkROavTTJd54WsmeY=[9] ACS Publications. "In Vivo and In Vitro Optimization of Screening Antimalarial Hits...". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsomL4HJ4RLXleJ2H1uo7hF7DxGPojxV4uSpOCL3ozzjEP_Cq9VzuNQlCn5whRNVW14KXWHcwzRfKmsWYg7yFLTQYWi7NlRD0Z8M_QGaJae28nXFxIc1F6RSAtCyzOtZ5kCqdxYCcT1Xb-ui18Vaud

Sources

- 1. Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - Moldb [moldb.com]

- 4. chemscene.com [chemscene.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20210244721A1 - Small molecule enterovirus inhibitors and uses thereof - Google Patents [patents.google.com]

- 9. Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties and Synthetic Methodologies of 6-Fluoro-2-phenylquinoline-4-carboxylic acid: A Comprehensive Technical Guide

Executive Summary

6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 1647-88-7) is a highly privileged heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. As a selectively fluorinated derivative of cinchophen (2-phenylquinoline-4-carboxylic acid), this compound exhibits enhanced metabolic stability and finely tuned lipophilicity. These properties make it a critical intermediate in the synthesis of advanced therapeutics, including antimalarial agents, dihydroorotate dehydrogenase (DHODH) inhibitors, and enterovirus antagonists[2][3]. This guide provides a rigorous examination of its physicochemical profile, structural causality, and a self-validating synthetic protocol centered on the Pfitzinger reaction.

Physicochemical Profiling & Structural Causality

The introduction of a fluorine atom at the C6 position of the quinoline core is a classical bioisosteric replacement strategy. Fluorination fundamentally alters the physicochemical landscape of the molecule:

-

Metabolic Stability: The C6 position of the quinoline ring is highly susceptible to cytochrome P450-mediated oxidation. Fluorine substitution effectively blocks this metabolic soft spot, prolonging the compound's half-life in vivo and preventing the formation of reactive electrophilic metabolites[3].

-

Lipophilicity (LogP) and pKa: The strongly electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I), which slightly increases the acidity (lowers the pKa) of the C4-carboxylic acid while simultaneously increasing the overall lipophilicity (LogP) of the scaffold. This delicate balance is crucial for membrane permeability and target binding affinity.

Table 1: Key Physicochemical Properties

| Property | Value | Causality / Analytical Note |

| CAS Number | 1647-88-7[1] | Unique identifier for the C6-fluoro derivative. |

| Molecular Formula | C16H10FNO2[1] | Confirmed via High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 267.25 g/mol [1][4] | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |

| Purity Standard | ≥97%[1][4] | Minimum threshold for biological screening or downstream coupling. |

| SMILES String | C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=N2)F)C(=O)O[4] | Topological representation for cheminformatics. |

| Solubility | Soluble in DMSO, DMF; Poor in H2O | Typical for rigid, planar, aromatic carboxylic acids. Requires basic pH to form soluble carboxylate salts. |

Synthetic Methodology: The Pfitzinger Reaction

Expertise & Experience: While quinolines can be synthesized via the Skraup, Doebner, or Friedländer syntheses, the Pfitzinger reaction is the most authoritative and regioselective method for generating 2,4-disubstituted quinoline-4-carboxylic acids[5][6]. By utilizing 5-fluoroisatin and acetophenone, the Pfitzinger reaction guarantees unambiguous regiochemistry, entirely avoiding the isomeric mixtures that frequently plague alternative routes[2][5].

Step-by-step workflow of the Pfitzinger reaction for synthesizing the target quinoline derivative.

Self-Validating Experimental Protocol

This protocol is designed to ensure high yield and purity through thermodynamic control and precise pH manipulation during the isolation phase.

-

Step 1: Reagent Preparation. Suspend 5-fluoroisatin (1.0 equivalent, e.g., 10 mmol) and acetophenone (1.05 equivalents, 10.5 mmol) in a co-solvent mixture of Ethanol and H2O (typically 3:1 v/v)[2]. The slight excess of acetophenone drives the condensation forward.

-

Step 2: Base-Catalyzed Ring Opening. Add Potassium Hydroxide (KOH) (3.0 to 4.0 equivalents) to the suspension[2][7]. Mechanistic Insight: The strong base is required first to hydrolyze the lactam ring of 5-fluoroisatin, generating the highly reactive potassium 2-amino-5-fluorophenylglyoxylate intermediate[5].

-

Step 3: Condensation & Cyclization. Heat the reaction mixture to reflux (approx. 85°C) for 12 to 24 hours[2]. Alternatively, microwave irradiation at 125°C for 20 minutes can be employed to accelerate the cyclization[7]. During this phase, the cross-aldol condensation occurs between the ketone's α-methyl group and the glyoxylate's ketone carbonyl, followed by spontaneous cyclodehydration to form the quinoline core[5].

-

Step 4: Acidification and Isolation. Cool the reaction mixture to room temperature. The product currently exists as a highly soluble potassium carboxylate salt. Slowly add aqueous Hydrochloric Acid (HCl, 1M to 3M) until the pH reaches approximately 3 to 4[7]. Critical Control Point: Acidifying precisely to the isoelectric point ensures the precipitation of the free carboxylic acid while leaving unreacted starting materials and water-soluble impurities in the aqueous phase.

-

Step 5: Purification. Collect the beige/off-white precipitate via vacuum filtration. Wash sequentially with cold water, a small volume of cold ethyl acetate, and dichloromethane to remove residual lipophilic impurities[7]. Dry under high vacuum.

Pharmacological Optimization & Application Logic

6-Fluoro-2-phenylquinoline-4-carboxylic acid is rarely the final drug candidate; rather, it is a highly optimized "lead-like" scaffold used to build complex libraries.

Rational drug design logic utilizing the 6-fluoro-quinoline-4-carboxylic acid scaffold.

In antimalarial research, replacing a heavier halogen (like bromine) with a fluorine atom at the C6 position reduces molecular weight and lipophilicity while maintaining potent antimalarial activity[3]. Furthermore, the C4-carboxylic acid serves as a versatile synthetic handle. It is routinely subjected to EDC/HOBt or HATU-mediated amide coupling with various amines (e.g., morpholines, piperazines) to generate libraries of 2,6-disubstituted quinoline-4-carboxamides. These derivatives have shown sub-micromolar efficacy against Plasmodium falciparum and various enterovirus strains[3][7].

Analytical Characterization Standards

To verify the structural integrity of the synthesized 6-Fluoro-2-phenylquinoline-4-carboxylic acid, the following analytical suite is mandatory:

-

1H NMR (DMSO-d6): Look for the characteristic downfield singlet of the quinoline H3 proton (typically around 8.4 - 8.5 ppm). The fluorine atom will induce distinct J-coupling (e.g., 3JHF and 4JHF ) on the adjacent C5 and C7 protons, splitting their signals into doublets of doublets[6].

-

LC-MS: Electrospray ionization (ESI) in negative ion mode ([M-H]-) should yield a prominent peak at m/z 266.2, confirming the molecular weight of the free acid[1].

References

-

1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - Moldb.1

-

1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - ChemScene. 4

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate / Mini-Reviews in Organic Chemistry. 5

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC / NIH. 2

-

In Vivo and In Vitro Optimization of Screening Antimalarial Hits toward Lead Molecules for Preclinical Development - ACS Publications. 3

-

US20210244721A1 - Small molecule enterovirus inhibitors and uses thereof - Google Patents. 7

-

Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - Semantic Scholar. 6

Sources

- 1. 1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - Moldb [moldb.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US20210244721A1 - Small molecule enterovirus inhibitors and uses thereof - Google Patents [patents.google.com]

The Biological Versatility of 6-Fluoro-2-phenylquinoline-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

The quinoline-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] This guide delves into the biological potential of a specific, yet under-explored derivative: 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS No. 1647-88-7).[2][3] While direct biological studies on this exact molecule are not extensively published, a comprehensive analysis of its close structural analogs provides compelling evidence for its potential as a versatile therapeutic agent. This document will synthesize findings from related compounds to illuminate the probable biological activities, mechanisms of action, and experimental pathways for evaluating 6-Fluoro-2-phenylquinoline-4-carboxylic acid.

The Promise of a Privileged Scaffold: An Overview

The 2-phenylquinoline-4-carboxylic acid core structure is a cornerstone for developing agents with diverse therapeutic applications, including anticancer, antiviral, and antibacterial properties.[1][4] The introduction of a fluorine atom at the 6-position is a strategic modification known to enhance metabolic stability and binding affinity, suggesting that 6-Fluoro-2-phenylquinoline-4-carboxylic acid is a compound of significant interest for further investigation.

Anticipated Biological Activities and Mechanisms of Action

Based on the activities of its close derivatives, 6-Fluoro-2-phenylquinoline-4-carboxylic acid is predicted to exhibit potent anticancer, antiviral, and antibacterial effects.

Anticancer Potential: Targeting Cellular Proliferation

The anticancer potential of the 6-fluoro-2-phenylquinoline-4-carboxylic acid scaffold is strongly suggested by studies on its analogs.

A key mechanism of action for structurally similar compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of DNA and RNA precursors. Inhibition of DHODH leads to a depletion of intracellular uridine and cytidine pools, resulting in cell cycle arrest and tumor cell death.[5]

A notable example is the derivative NSC 368390, [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], which demonstrates potent, broad-spectrum antitumor activity by targeting DHODH.[5][7] This strongly suggests that 6-Fluoro-2-phenylquinoline-4-carboxylic acid could exert similar cytostatic and cytotoxic effects on cancer cells.

Derivatives of 2-phenylquinoline-4-carboxylic acid have also been identified as inhibitors of histone deacetylases (HDACs).[8][9] HDACs are critical enzymes in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[10] By inhibiting HDACs, these compounds can induce cell cycle arrest, particularly at the G2/M phase, and promote apoptosis.[10] The 2-phenylquinoline-4-carboxylic acid moiety often serves as the "cap" group in the classic HDAC inhibitor pharmacophore, interacting with the entrance of the enzyme's active site.[9]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., K562, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 6-Fluoro-2-phenylquinoline-4-carboxylic acid and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

DHODH Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of the compound on DHODH activity.

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol).

-

Compound Addition: Add varying concentrations of 6-Fluoro-2-phenylquinoline-4-carboxylic acid to the reaction mixture.

-

Enzyme Initiation: Initiate the reaction by adding recombinant human DHODH.

-

Kinetic Measurement: Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits bacterial growth.

Step-by-Step Methodology:

-

Compound Dilution: Prepare a serial dilution of 6-Fluoro-2-phenylquinoline-4-carboxylic acid in a 96-well plate containing bacterial growth medium.

-

Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

While direct experimental data for 6-Fluoro-2-phenylquinoline-4-carboxylic acid remains to be published, the substantial body of evidence from its close analogs strongly supports its potential as a multi-faceted therapeutic agent. Its structural features suggest a high probability of activity as an anticancer, antiviral, and antibacterial compound, likely acting through mechanisms such as DHODH and HDAC inhibition. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of this promising molecule. Further research, including synthesis, in vitro screening, and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of 6-Fluoro-2-phenylquinoline-4-carboxylic acid and its derivatives.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. 1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - Moldb [moldb.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

6-Fluoro-2-phenylquinoline-4-carboxylic acid mechanism of action

Whitepaper: Unveiling the Mechanism of Action of 6-Fluoro-2-phenylquinoline-4-carboxylic Acid

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, the quinoline-4-carboxylic acid scaffold is recognized as a highly privileged motif. Specifically, 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 1647-88-7) has emerged as a critical building block and active pharmacophore in the development of potent enzyme inhibitors[1].

Through extensive structure-activity relationship (SAR) profiling, this compound has been identified as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) [2],[3]. The molecular architecture of this compound is not accidental; every functional group serves a precise mechanistic purpose:

-

The 4-Carboxylic Acid: This moiety is non-negotiable for target engagement. It forms a critical electrostatic salt bridge with Arg136 and a hydrogen bond with Gln47 within the human DHODH binding pocket[4].

-

The 2-Phenyl Group: Acts as a hydrophobic anchor, driving the molecule deep into the ubiquinone-binding tunnel of the enzyme[5].

-

The 6-Fluoro Substitution: Fluorination at the 6-position enhances the molecule's lipophilicity and metabolic stability, preventing rapid oxidative degradation while maximizing binding affinity[5].

Mechanism of Action: DHODH Inhibition and Pyrimidine Starvation

To understand the therapeutic potential of 6-Fluoro-2-phenylquinoline-4-carboxylic acid, we must look at the metabolic dependencies of rapidly proliferating cells. Cancer cells and actively replicating viruses rely heavily on the de novo pyrimidine biosynthesis pathway to generate the nucleotides (UMP, CTP, dTTP) required for DNA and RNA synthesis[4],[1].

DHODH is a mitochondrial inner-membrane enzyme that catalyzes the fourth, rate-limiting step of this pathway: the oxidation of dihydroorotate to orotate[4]. This reaction is coupled to the reduction of ubiquinone (Coenzyme Q) to ubiquinol[5].

By acting as a competitive inhibitor at the ubiquinone-binding site, 6-Fluoro-2-phenylquinoline-4-carboxylic acid blocks electron transfer. This halts orotate production, catastrophically depleting the intracellular pyrimidine pool, and ultimately forcing the cell into S-phase cycle arrest and apoptosis[1].

Fig 1: DHODH inhibition by 6-Fluoro-2-phenylquinoline-4-carboxylic acid and uridine salvage rescue.

Quantitative Data: Structure-Activity Relationship (SAR)

The potency of quinoline-4-carboxylic acids is highly sensitive to halogen substitutions. The data below summarizes the in vitro inhibitory activity (IC50) of 6-Fluoro-2-phenylquinoline-4-carboxylic acid against human DHODH, compared to its structural analogs[2].

| Compound Name | Substitution Profile | Target | IC50 (nM) |

| 6-Fluoro-2-phenylquinoline-4-carboxylic acid | 6-Fluoro, 2-Phenyl | Human DHODH | 82 |

| 6-Chloro-2-phenylquinoline-4-carboxylic acid | 6-Chloro, 2-Phenyl | Human DHODH | 80 |

| 6-Bromo-2-phenylquinoline-4-carboxylic acid | 6-Bromo, 2-Phenyl | Human DHODH | 78 |

| Brequinar (Clinical Reference) | 6-Fluoro, 2-(2'-F-biphenyl), 3-Me | Human DHODH | ~1.0 - 10.0 |

Data synthesized from established DHODH inhibition assays[2],[3].

Experimental Workflows: Building a Self-Validating System

As a Senior Application Scientist, I emphasize that listing steps is insufficient; we must understand the causality behind our experimental design. To rigorously validate 6-Fluoro-2-phenylquinoline-4-carboxylic acid, we employ a two-tiered, self-validating protocol framework.

Protocol A: In Vitro DHODH Enzyme Kinetic Assay

When designing the in vitro enzymatic protocol, relying on the native electron acceptor (ubiquinone) complicates spectrophotometric readouts due to its spectral overlap and insolubility. Instead, we utilize 2,6-dichloroindophenol (DCIP) as a surrogate terminal electron acceptor[2].

The Causality: As DHODH oxidizes dihydroorotate, electrons are transferred to DCIP, causing a measurable colorimetric shift from blue to colorless at 600 nm. This provides a direct, interference-free quantification of enzyme velocity.

Step-by-Step Methodology:

-

Enzyme Preparation: Purify recombinant human DHODH and suspend in assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0).

-

Reaction Mixture: To a 96-well microplate, add the enzyme, 1 mM dihydroorotate (substrate), 0.1 mM decylubiquinone (co-factor), and 0.05 mM DCIP (electron acceptor)[3].

-

Compound Addition: Titrate 6-Fluoro-2-phenylquinoline-4-carboxylic acid from 0.1 nM to 10 µM.

-

Kinetic Readout: Measure the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C using a microplate reader.

-

Data Analysis: Calculate the initial velocity ( V0 ) and determine the IC50 using non-linear regression analysis.

Fig 2: Step-by-step workflow for the in vitro DHODH inhibition assay using DCIP reduction.

Protocol B: Cellular Target Validation via Uridine Rescue

In drug development, a critical pitfall is misattributing general compound cytotoxicity to target-specific inhibition. To establish a self-validating system, we employ the Uridine Rescue Assay [4].

The Causality: Mammalian cells possess a parallel "salvage pathway" for pyrimidine synthesis. Supplementing the culture media with exogenous uridine completely bypasses the need for DHODH. If 6-Fluoro-2-phenylquinoline-4-carboxylic acid is truly acting via DHODH inhibition, uridine supplementation will fully restore cell viability. If the cells still die, the compound possesses off-target toxicity. This binary readout guarantees the trustworthiness of your mechanistic claims.

Step-by-Step Methodology:

-

Cell Seeding: Plate HCT-116 or AML cancer cells at 5,000 cells/well in a 96-well plate.

-

Treatment Arms:

-

Arm 1: Treat with varying concentrations of the inhibitor.

-

Arm 2: Treat with the inhibitor + 100 µM exogenous Uridine.

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Viability Readout: Add CellTiter-Glo® reagent to measure ATP-dependent luminescence (correlating to viable cell count).

-

Validation: Confirm that the IC50 curve shifts dramatically (rescue) in Arm 2 compared to Arm 1.

Fig 3: Logical framework of the self-validating Uridine Rescue Assay.

Therapeutic Implications

The precision of 6-Fluoro-2-phenylquinoline-4-carboxylic acid as a DHODH inhibitor opens several therapeutic avenues:

-

Oncology: Exploiting the pyrimidine addiction of solid tumors and acute myeloid leukemia (AML) to induce differentiation and apoptosis[1].

-

Broad-Spectrum Antiviral: Host-directed antiviral therapy. By starving the host cell of the nucleotides required for viral genome replication, DHODH inhibitors have shown potent efficacy against RNA viruses, including Influenza and SARS-CoV-2[5].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(1-Adamantyl)quinoline-4-carboxylic Acid|CAS 119778-65-3 [benchchem.com]

- 3. 2-(1-Adamantyl)quinoline-4-carboxylic Acid|CAS 119778-65-3 [benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Synthesis of 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 1647-88-7)

Executive Summary & Core Identity

In the landscape of medicinal chemistry and rational drug design, the quinoline-4-carboxylic acid scaffold represents a highly privileged structural motif. Specifically, 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 1647-88-7) has emerged as a critical building block and active pharmaceutical ingredient (API) precursor. This compound integrates a rigid heterocyclic core with strategic halogenation and aromatic substitution, providing a versatile platform for developing enzyme inhibitors, antiviral agents, and antimalarial therapeutics [1, 4].

As a Senior Application Scientist, the objective of this technical guide is to deconstruct the structural rationale of this molecule, provide a field-proven and self-validating synthetic protocol, and map its biological target engagement.

Core Chemical Identity

| Parameter | Specification | Source / Verification Method |

| Chemical Name | 6-Fluoro-2-phenylquinoline-4-carboxylic acid | IUPAC Nomenclature |

| CAS Registry Number | 1647-88-7 | Chemical Database Registry [1] |

| Molecular Formula | C₁₆H₁₀FNO₂ | Elemental Analysis |

| Molecular Weight | 267.25 g/mol | Mass Spectrometry (ESI-MS) [2] |

| SMILES String | C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=N2)F)C(=O)O | Cheminformatics Modeling [2] |

| Typical Purity | ≥97% | HPLC (UV detection at 254 nm) [2] |

Structural Rationale & Pharmacophore Dynamics

The pharmacological efficacy of 6-Fluoro-2-phenylquinoline-4-carboxylic acid is not coincidental; it is driven by the precise causality of its structural components:

-

The Quinoline Core: This bicyclic, heteroaromatic system provides a rigid, planar framework. Its lipophilicity allows it to deeply intercalate into hydrophobic protein pockets, while the nitrogen atom serves as a critical hydrogen-bond acceptor.

-

6-Fluoro Substitution: Fluorine is a highly electronegative bioisostere for hydrogen. Strategically placed at the 6-position, it serves a dual purpose: it modulates the pKa of the quinoline nitrogen (altering its protonation state at physiological pH) and acts as a metabolic shield. By blocking oxidative metabolism (typically mediated by CYP450 enzymes at the reactive 6-position), the fluorine atom significantly extends the compound's biological half-life [4].

-

2-Phenyl Ring: The addition of a phenyl group at the C2 position expands the hydrophobic surface area. This allows the molecule to engage in robust π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within target binding sites.

-

4-Carboxylic Acid: This moiety acts as a potent hydrogen bond donor/acceptor and a salt-bridge former. At physiological pH, it exists primarily as a carboxylate anion, forming strong electrostatic interactions with basic residues (like Arginine or Lysine) in enzyme active sites, such as the ATP-binding cassette of viral proteins [4, 5].

Mechanistic Synthesis Workflow: The Pfitzinger Reaction

The most robust, atom-economical, and field-proven method to synthesize 6-Fluoro-2-phenylquinoline-4-carboxylic acid is the Pfitzinger Reaction (also known as the Pfitzinger-Borsche reaction) [3, 4]. This protocol is designed as a self-validating system, where physical state changes confirm the success of intermediate steps.

Step-by-Step Protocol & Causality

-

Reagent Preparation: Suspend 5-fluoroisatin (1.0 eq) and acetophenone (1.0 eq) in a polar protic solvent, typically ethanol.

-

Base-Catalyzed Ring Opening: Add an aqueous solution of Potassium Hydroxide (KOH, ~10.0 eq).

-

Causality & Validation: The hydroxide ion nucleophilically attacks the C2 amide carbonyl of the isatin lactam ring. The rigid bicyclic structure opens, generating the highly reactive potassium 2-amino-5-fluorophenylglyoxylate intermediate. Self-Validation: The suspension will transition into a deep, homogenous colored solution, visually confirming the cleavage of the lactam ring.

-

-

Condensation & Cyclization: Heat the reaction mixture to 125 °C under microwave irradiation for 20 minutes (or reflux for 12-16 hours under standard thermal conditions) [4].

-

Causality: The primary amine of the opened isatin attacks the ketone carbonyl of acetophenone, forming an imine. Subsequently, the α -methyl protons of the acetophenone moiety undergo an intramolecular aldol-type condensation with the α -keto acid carbonyl. This dual-condensation self-assembles the thermodynamically stable quinoline aromatic system.

-

-

Acidic Quench & Isolation: Cool the mixture to room temperature and slowly acidify with aqueous HCl until the pH reaches 3-4.

-

Causality & Validation: During the reaction, the product exists as a highly soluble potassium carboxylate salt. Lowering the pH protonates the carboxylate into its free acid form. Because the free acid is highly lipophilic and insoluble in the aqueous/ethanol mixture, it crashes out of solution. Self-Validation: A dense precipitate forms immediately upon reaching the target pH, confirming product generation.

-

-

Purification: Collect the precipitate via vacuum filtration, wash sequentially with water, cold ethyl acetate, and dichloromethane, and purify via flash column chromatography (10–20% CH₃OH/CH₂Cl₂) [4].

Mechanistic workflow of the Pfitzinger reaction for synthesizing 6-Fluoro-2-phenylquinoline-4-carboxylic acid.

Biological Target Engagement & Therapeutic Applications

Quinoline-4-carboxylic acids are not merely synthetic intermediates; they are active pharmacophores with broad-spectrum therapeutic potential.

1. Antiviral Efficacy (Enterovirus D68): Recent drug discovery campaigns have identified 6-fluoro-quinoline derivatives as potent inhibitors of Enterovirus D68 (EV-D68), a pathogen responsible for severe respiratory and neurological infections. The compound targets the viral 2C protein , a highly conserved AAA+ ATPase crucial for viral replication and membrane rearrangement. The quinoline core binds competitively within the ATP-binding pocket, while the carboxylic acid forms essential salt bridges, effectively halting the viral cytopathic effect (CPE) at sub-micromolar concentrations [4].

2. Metabolic Oncology (hLDHA Inhibition): In cancer metabolism, human Lactate Dehydrogenase A (hLDHA) is upregulated to sustain the Warburg effect (aerobic glycolysis). Derivatives synthesized from 6-Fluoro-2-phenylquinoline-4-carboxylic acid act as competitive inhibitors of hLDHA. By blocking the conversion of pyruvate to lactate, these compounds force metabolic starvation in tumor cells, making this scaffold a prime candidate for next-generation oncology therapeutics [5].

Dual pharmacological target engagement pathways of the quinoline-4-carboxylic acid scaffold.

Quantitative Data Summary

The following table summarizes the quantitative metrics associated with the synthesis and biological evaluation of 6-Fluoro-2-phenylquinoline-4-carboxylic acid and its immediate derivatives.

| Metric / Parameter | Quantitative Value | Analytical Context |

| Synthesis Yield (Pfitzinger) | 65% – 85% | Dependent on microwave vs. thermal reflux conditions [3, 4] |

| Reaction Time (Microwave) | 20 minutes | At 125 °C in ethanol/aqueous KOH [4] |

| Antiviral Potency (EC₅₀) | < 1.0 μM | Against EV-D68 strains (Viral CPE Assay)[4] |

| Selectivity Index (SI) | > 180 | Ratio of CC₅₀ (cytotoxicity) to EC₅₀ in neuronal cells [4] |

| Storage Conditions | 2-8 °C, Sealed, Dry | Required to prevent ambient moisture degradation |

References

- Moldb. "1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid". Moldb Chemical Database.

- ChemScene. "1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid". ChemScene Product Catalog.

- BenchChem. "2-(1-Adamantyl)quinoline-4-carboxylic Acid|CAS 119778-65-3". BenchChem Technical Support.

- National Institutes of Health (NIH) / PMC. "Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68)". Plos Pathogens / J. Med. Chem.

- Semantic Scholar. "Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors". Semantic Scholar Database.

6-Fluoro-2-phenylquinoline-4-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the quinoline core remains one of the most versatile and biologically active heterocycles. Specifically, 6-Fluoro-2-phenylquinoline-4-carboxylic acid (a fluorinated derivative of the historical drug cinchophen) has emerged as a highly privileged scaffold. By integrating a fluorine atom at the C6 position, researchers have successfully engineered a molecule that overcomes the metabolic liabilities of its predecessors while serving as a foundational building block for novel antivirals, antimalarials, and metabolic enzyme inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and pharmacological applications.

Chemical Identity and Physicochemical Profiling

The structural integrity of 6-fluoro-2-phenylquinoline-4-carboxylic acid is defined by its rigid aromatic system and the strategic placement of hydrogen bond acceptors/donors. The carboxylic acid moiety at the C4 position serves as a primary handle for downstream derivatization, most notably through amide coupling[1].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | 6-Fluoro-2-phenylquinoline-4-carboxylic acid |

| CAS Number | 1647-88-7[2] |

| Molecular Formula | C₁₆H₁₀FNO₂[2] |

| Molecular Weight | 267.25 g/mol [2] |

| SMILES String | C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=N2)F)C(=O)O[2] |

| Typical Purity | ≥97% (HPLC)[2] |

Mechanistic Rationale: The Role of C6-Fluorination

The decision to fluorinate the C6 position of the quinoline ring is rooted in rational drug design. Fluorine is highly electronegative and possesses a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å), making it an ideal bioisostere.

-

Metabolic Stability: The C6 position of the quinoline ring is a known hotspot for cytochrome P450-mediated oxidative metabolism. Fluorination effectively blocks this oxidation, thereby increasing the pharmacokinetic half-life of downstream drug candidates.

-

Electronic Modulation: The strong electron-withdrawing effect of the fluorine atom lowers the pKa of the quinoline nitrogen. This subtle electronic shift can enhance membrane permeability and optimize binding kinetics within target protein pockets.

Synthetic Methodologies: The Microwave-Assisted Pfitzinger Reaction

The de novo construction of the 2-phenylquinoline-4-carboxylic acid core is classically achieved via the Pfitzinger reaction. Historically, this required prolonged refluxing under harsh basic conditions, which often resulted in thermal degradation and poor atom economy. Modern green chemistry protocols have optimized this workflow using microwave (MW) irradiation, drastically reducing reaction times from hours to minutes while improving overall yields[3].

Experimental Protocol: Step-by-Step Synthesis

The following methodology details the synthesis of the core scaffold utilizing a microwave-assisted Pfitzinger condensation[4]. This protocol is designed as a self-validating system, where physical state changes confirm mechanistic progression.

Step 1: Reagent Preparation & Ring Opening

-

Action: To a microwave-safe reaction vessel, add 5-fluoroisatin (1.0 mmol) and acetophenone (1.0 mmol) dissolved in ethanol. Introduce an aqueous solution of Potassium Hydroxide (KOH) at a 10-fold molar excess (10.0 mmol)[4].

-

Causality: The massive excess of KOH is not arbitrary. It is thermodynamically required to drive the initial hydrolysis of the isatin lactam ring, generating the highly reactive intermediate, 2-amino-5-fluorophenylglyoxylate.

Step 2: Microwave Cyclodehydration

-

Action: Seal the vessel and subject the mixture to microwave irradiation at 125 °C for exactly 20 minutes[4].

-

Causality: Microwave dielectric heating rapidly overcomes the activation energy barrier for the enolization of acetophenone. The enolate subsequently attacks the glyoxylate ketone, followed by rapid cyclodehydration to forge the fully aromatized quinoline ring[3].

Step 3: Acidic Quench and Self-Validating Isolation

-

Action: Allow the reaction to cool to room temperature. Slowly quench the reaction mixture by adding 1M HCl until the pH reaches ~3[4].

-

Causality & Validation: The basic reaction medium holds the product as a soluble potassium carboxylate salt. The addition of HCl protonates the C4-carboxylate. Because the protonated 6-fluoro-2-phenylquinoline-4-carboxylic acid is highly lipophilic and insoluble in the aqueous ethanol mixture, it immediately crashes out of solution. This rapid precipitation serves as visual, self-validating proof of successful scaffold formation[4].

-

Purification: Collect the precipitate via vacuum filtration. Wash sequentially with water, ethyl acetate, and dichloromethane to remove unreacted starting materials and trace impurities[4].

Rational Design Workflow

The true value of 6-fluoro-2-phenylquinoline-4-carboxylic acid lies in its utility as an intermediate. The C4-carboxylic acid is routinely converted into diverse carboxamides to probe different biological targets.

Workflow: Synthesis and pharmacological screening of 6-fluoro-cinchophen derivatives.

Pharmacological Landscape & Biological Applications

Through rigorous structure-activity relationship (SAR) studies, derivatives of this scaffold have demonstrated profound efficacy across multiple therapeutic domains.

Table 2: Comparative Pharmacological Utility of the Scaffold

| Therapeutic Area | Target Pathogen / Protein | Mechanism of Action | Coupling Strategy |

| Antiviral | Enterovirus D68 (EV-D68) | Inhibition of the highly conserved viral 2C ATPase/helicase protein, halting viral replication[4]. | Amide coupling via intermediate acid chlorides[4]. |

| Antimalarial | Plasmodium falciparum | Multistage antimalarial activity disrupting parasite life cycles[1]. | Amide formation using CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine)[1]. |

| Metabolic | Dipeptidyl Peptidase-IV (DPP-IV) | Inhibition of DPP-IV to stabilize Glucagon-like peptide-1 (GLP-1) levels (observed in related adamantyl-quinoline derivatives)[5]. | N-(substituted glycyl)-2-cyanopyrrolidine functionalization[5]. |

Deep Dive: Antiviral Development against EV-D68

Enterovirus D68 (EV-D68) is an atypical non-polio enterovirus responsible for severe respiratory distress and, in rare cases, acute flaccid myelitis[4]. Currently, there are no FDA-approved antivirals for EV-D68. Researchers have identified the viral 2C protein—a multifunctional protein essential for viral replication—as a prime therapeutic target[4]. By utilizing 6-fluoro-2-phenylquinoline-4-carboxylic acid as a starting material, scientists have synthesized libraries of quinoline-4-carboxamides that exhibit potent inhibition of the 2C protein, demonstrating high selectivity indices (SI) in cytopathic effect (CPE) assays[4].

Deep Dive: Antimalarial Efficacy

Beyond virology, the scaffold has been heavily leveraged in parasitology. To combat resistant strains of Plasmodium falciparum, researchers have utilized coupling agents like CDMT and N-methylmorpholine to attach various aliphatic and aromatic amines to the C4-carboxylic acid[1]. The resulting derivatives exhibit a novel mechanism of action with multistage antimalarial activity and potent in vivo efficacy, proving that the 6-fluoro-quinoline core is highly adaptable to different biological environments[1].

References

-

[2] 1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - ChemScene. ChemScene. 2

-

[5] 2-(1-Adamantyl)quinoline-4-carboxylic Acid|CAS 119778-65-3 - Benchchem. Benchchem. 5

-

[3] (PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century. ResearchGate. 3

-

[4] US20210244721A1 - Small molecule enterovirus inhibitors and uses thereof. Google Patents. 4

-

[1] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. 1

Sources

Structural Elucidation of 6-Fluoro-2-phenylquinoline-4-carboxylic Acid: A Comprehensive Analytical Guide

Introduction & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and anticancer agents. The targeted introduction of a fluorine atom—such as in 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 1647-88-7)—leverages the unique bioisosteric properties of fluorine to modulate lipophilicity, metabolic stability, and target binding affinity[1].

With a molecular formula of C₁₆H₁₀FNO₂ and a molecular weight of 267.25 g/mol [2], the unambiguous structural elucidation of this compound requires a robust, multi-modal analytical approach. Misassignment of the regiochemistry (e.g., confusing the 6-fluoro position with the 7-fluoro isomer) can lead to catastrophic failures in downstream drug development. This whitepaper outlines a field-proven, self-validating analytical framework for the absolute structural characterization of fluorinated quinoline-4-carboxylic acids.

Analytical Workflow & Logical Framework

To ensure absolute confidence in the structural assignment, we employ an orthogonal analytical pipeline. The logic is sequential: exact mass confirms the empirical formula, vibrational spectroscopy identifies functional groups, and multidimensional NMR provides the atomic connectivity and spatial arrangement.

Caption: Workflow for the comprehensive structural elucidation of quinoline derivatives.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies detail not just the how, but the causality behind the physicochemical choices.

Synthesis and Sample Preparation

The compound is typically synthesized via the Pfitzinger reaction, reacting 5-fluoroisatin with acetophenone under strongly basic conditions[3].

Step-by-Step Protocol:

-

Reaction: Suspend 5-fluoroisatin (1.0 equiv) and acetophenone (1.1 equiv) in a 33% aqueous KOH solution and ethanol[3].

-

Heating: Reflux the mixture at 80 °C for 24 hours.

-

Causality: The high concentration of KOH is required to first open the isatin ring to an intermediate isatinic acid, which subsequently undergoes a cross-aldol condensation with acetophenone, followed by cyclization.

-

-

Workup: Cool the mixture, remove ethanol in vacuo, and wash the aqueous layer with diethyl ether to remove unreacted acetophenone.

-

Precipitation: Acidify the aqueous layer to pH 3 using glacial acetic acid or 1M HCl[3].

-

Causality: The quinoline nitrogen is weakly basic, while the carboxylic acid is acidic. Adjusting to pH 3 ensures the molecule exists in its neutral/zwitterionic state, drastically reducing aqueous solubility and forcing precipitation.

-

-

Validation Checkpoint: The crude solid must be washed with cold water until the filtrate is neutral, ensuring the removal of inorganic salts that would otherwise suppress MS ionization and distort NMR shimming.

High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Protocol:

-

Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol/Water (80:20) with 0.1% Formic Acid.

-

Acquisition: Inject into an ESI-TOF mass spectrometer operating in negative ion mode.

-

Causality: While quinolines can easily protonate [M+H]⁺ in positive mode, the presence of the C-4 carboxylic acid makes negative ion mode [M-H]⁻ highly efficient. This dual-mode capability serves as an internal cross-check for the pseudo-molecular ion[4].

-

-

Validation Checkpoint: The isotopic pattern must match the theoretical distribution for C₁₆H₁₀FNO₂, specifically lacking the M+2 heavy isotope signatures characteristic of chlorine or bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Step-by-Step Protocol:

-

Preparation: Dissolve 15 mg of the compound in 600 μL of anhydrous DMSO- d6 .

-

Causality: Rigid, planar aromatic carboxylic acids often exhibit poor solubility in CDCl₃. DMSO- d6 disrupts intermolecular hydrogen bonding, ensuring a sharp, highly resolved spectrum. Anhydrous conditions prevent the rapid exchange of the COOH proton, allowing its observation[5].

-

-

Acquisition (1D): Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

-

Causality: The ¹⁹F spectrum is acquired with ¹H inverse-gated decoupling to collapse complex multiplets into a sharp singlet, confirming the presence of a single fluorine environment. A coupled ¹⁹F spectrum is then run to extract JHF coupling constants.

-

-

Acquisition (2D): Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

-

Validation Checkpoint: The solvent residual peak for DMSO- d6 must be precisely calibrated to δ 2.50 ppm (¹H) and δ 39.52 ppm (¹³C) to ensure absolute chemical shift accuracy.

Structural Elucidation & Data Synthesis

HRMS and FT-IR Analysis

The HRMS (ESI-) spectrum yields a peak at m/z 266.0621 [M-H]⁻, which is in excellent agreement with the calculated mass for C₁₆H₉FNO₂ (266.0617 Da), confirming the empirical formula. FT-IR spectroscopy reveals a broad stretch at ~3000–2500 cm⁻¹ (O-H stretch of the carboxylic acid) and a sharp, intense peak at ~1685 cm⁻¹ (C=O stretch), confirming the presence of the carboxylate moiety at the C-4 position[5].

1D and 2D NMR Assignments

The regiochemistry of the quinoline core is definitively established using Heteronuclear Multiple Bond Correlation (HMBC). The H-3 proton is an isolated singlet that acts as a critical anchor point.

Caption: Key HMBC correlations confirming the substitution pattern of the quinoline core.

The fluorine atom at C-6 introduces profound scalar coupling ( JCF and JHF ) that splits the signals of the adjacent nuclei. The C-6 carbon appears as a doublet with a massive one-bond coupling ( 1JCF≈245 Hz). The H-5 proton, situated ortho to the fluorine, appears as a doublet of doublets due to coupling with both the fluorine ( 3JHF≈9.5 Hz) and the meta H-7 proton ( 4JHH≈2.5 Hz).

Quantitative Data Tables

The following table synthesizes the expected quantitative NMR data, extrapolated from highly characterized structural analogs such as 6-iodo-2-phenylquinoline-4-carboxylic acid and standard fluorinated heterocycles[4],[5].

Table 1: Comprehensive ¹H and ¹³C NMR Assignments in DMSO- d6

| Position | ¹H Chemical Shift (δ, ppm) & Multiplicity | Coupling Constants ( J in Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C-F Coupling ( JCF in Hz) |

| 2 | - | - | 155.8 | - |

| 3 | 8.55 (s, 1H) | - | 120.5 | - |

| 4 | - | - | 136.2 | - |

| 4a | - | - | 125.1 | 4JCF≈2 |

| 5 | 7.95 (dd, 1H) | 3JHF=9.5 , 4JHH=2.5 | 109.4 | 2JCF≈23 |

| 6 | - | - | 160.2 | 1JCF≈245 |

| 7 | 7.75 (td, 1H) | 3JHH=9.0 , 3JHF=8.0 , 4JHH=2.5 | 120.8 | 2JCF≈25 |

| 8 | 8.15 (dd, 1H) | 3JHH=9.0 , 4JHF=5.0 | 132.4 | 3JCF≈9 |

| 8a | - | - | 146.5 | - |

| 1' (Ph) | - | - | 138.2 | - |

| 2'/6' (Ph) | 8.30 (d, 2H) | 3JHH=7.5 | 127.6 | - |

| 3'/5' (Ph) | 7.55 (t, 2H) | 3JHH=7.5 | 129.2 | - |

| 4' (Ph) | 7.50 (t, 1H) | 3JHH=7.5 | 129.8 | - |

| COOH | 14.05 (bs, 1H) | - | 167.5 | - |

(Note: The broad singlet at 14.05 ppm corresponds to the highly deshielded carboxylic acid proton, which is observable due to the use of strictly anhydrous DMSO- d6 [5].)

Conclusion

The structural elucidation of 6-Fluoro-2-phenylquinoline-4-carboxylic acid relies on the synergistic interpretation of exact mass data and complex spin-spin coupling networks induced by the C-6 fluorine atom. By adhering to the self-validating protocols and leveraging 2D HMBC NMR to map the carbon skeleton, researchers can achieve absolute certainty in their regiochemical assignments, thereby securing the integrity of subsequent structure-activity relationship (SAR) studies.

Sources

- 1. 1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - Moldb [moldb.com]

- 2. chemscene.com [chemscene.com]

- 3. data.epo.org [data.epo.org]

- 4. Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

preliminary in-vitro studies of 6-Fluoro-2-phenylquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of 6-Fluoro-2-phenylquinoline-4-carboxylic acid

Foreword: The Quinoline Scaffold as a Modern Pharmacophore

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, most notably in the realms of antimalarial (e.g., Chloroquine) and antibacterial (e.g., Ciprofloxacin) therapies. Its rigid, planar structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, facilitating interactions with a wide array of biological targets. The introduction of a fluorine atom, as in 6-Fluoro-2-phenylquinoline-4-carboxylic acid, is a strategic design choice. Fluorine's high electronegativity and small size can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.

This guide presents a comprehensive, logic-driven framework for the initial in-vitro characterization of the novel compound 6-Fluoro-2-phenylquinoline-4-carboxylic acid. We will move beyond a simple listing of assays and instead detail a tiered, decision-based workflow. The causality behind each experimental choice will be explained, ensuring that each step logically informs the next, building a robust and defensible preliminary data package.

Synthesis and Prerequisite Quality Control

Prior to any biological evaluation, the synthesis and rigorous purification of the target compound are paramount. A common and effective method for synthesizing 2-phenylquinoline-4-carboxylic acid derivatives is the Doebner Reaction . This one-pot reaction typically involves the condensation of an aniline (e.g., 4-fluoroaniline), an aldehyde (e.g., benzaldehyde), and pyruvic acid.

It is imperative to confirm the identity and purity of the synthesized compound before commencing biological assays, as impurities can lead to spurious results.

Essential Quality Control Checks:

-

Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular structure.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity, which should ideally be >95% for in-vitro screening.

A Tiered Strategy for In-Vitro Evaluation

A tiered or cascaded screening approach is efficient, cost-effective, and scientifically sound. It prioritizes broad, foundational assays to identify general bioactivity before committing resources to more complex, hypothesis-driven mechanistic studies. This workflow ensures that effort is focused on compounds with genuine promise.

Figure 1: A decision-based tiered workflow for the preliminary in-vitro evaluation of a novel compound.

Tier 1: Foundational Bioactivity Screening

The initial goal is to cast a wide net to determine if and where the compound exhibits biological activity at reasonably achievable concentrations.

Broad-Spectrum Cytotoxicity Assessment

Causality: This is the cornerstone of preliminary screening. It establishes whether the compound has a general cytotoxic effect on living cells, which is a prerequisite for any potential anticancer activity. The inclusion of a non-cancerous cell line is a critical control to assess for selective toxicity towards cancer cells, a hallmark of a promising therapeutic candidate.

Recommended Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cells from a panel (e.g., MCF-7 [breast cancer], A549 [lung cancer], HCT116 [colon cancer], and MRC-5 [normal lung fibroblast]) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X stock solution of 6-Fluoro-2-phenylquinoline-4-carboxylic acid in an appropriate vehicle (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is constant and non-toxic (typically ≤0.5%).

-

Treatment: Remove the old media from the cells and add 100 µL of fresh media containing the various concentrations of the compound. Include "vehicle only" controls and "no treatment" controls.

-

Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation:

| Cell Line | Tissue of Origin | Type | IC₅₀ (µM) |

| MCF-7 | Breast | Cancer | Calculated Value |

| A549 | Lung | Cancer | Calculated Value |

| HCT116 | Colon | Cancer | Calculated Value |

| MRC-5 | Lung | Normal | Calculated Value |

Broad-Spectrum Antimicrobial Screening

Causality: The quinolone core is famous for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. Therefore, screening for antimicrobial activity is a logical parallel path. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Recommended Protocol: Broth Microdilution for MIC

-

Bacterial Panel: Select a representative panel including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control (bacteria with DMSO). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control for the assay itself.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Data Presentation:

| Organism | Gram Stain | MIC (µg/mL) |

| S. aureus | Positive | Determined Value |

| E. coli | Negative | Determined Value |

| P. aeruginosa | Negative | Determined Value |

Tier 2: Mechanistic Elucidation

If Tier 1 assays yield promising results (e.g., potent and selective cytotoxicity or significant antimicrobial activity), the next step is to investigate how the compound works.

Investigating the Mechanism of Cell Death

Causality: If the compound is cytotoxic, it is crucial to determine whether it induces a programmed, controlled form of cell death (apoptosis) or a chaotic, inflammatory death (necrosis). Apoptosis is the preferred mechanism for anticancer drugs.

Recommended Protocol: Annexin V / Propidium Iodide (PI) Staining

-

Principle: During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and intercalates with DNA.

-

Workflow:

-

Treat the most sensitive cancer cell line with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Harvest the cells (including floating cells in the supernatant).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cell population immediately using a flow cytometer.

-

-

Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Figure 2: Principles of cell state differentiation using Annexin V and Propidium Iodide staining.

Cell Cycle Analysis

Causality: Many cytotoxic compounds function by disrupting the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) and subsequently undergo apoptosis. Identifying such an arrest provides valuable clues about the compound's molecular target.

Recommended Protocol: Propidium Iodide Staining for DNA Content

-

Treatment & Harvest: Treat cells as described for the apoptosis assay.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, which permeabilizes the cell membrane. This step is crucial and should be done gently while vortexing to prevent cell clumping.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). An accumulation of cells in any one peak compared to the vehicle control indicates cell cycle arrest.

Figure 3: The four main phases of the eukaryotic cell cycle.

Preliminary Anti-inflammatory Screening

Causality: Chronic inflammation is linked to various diseases, including cancer. Some quinoline derivatives have shown anti-inflammatory properties. A simple and robust primary screen is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Recommended Protocol: Griess Assay for Nitrite

-

Cell Culture: Use a macrophage cell line like RAW 264.7.

-

Stimulation & Treatment: Seed the cells and treat them with the test compound for 1-2 hours before stimulating them with LPS (a potent inflammatory agent).

-

Incubation: Incubate for 24 hours. LPS will induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO.

-

Nitrite Measurement: NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. Collect the supernatant and mix it with Griess Reagent. This reagent reacts with nitrite to form a purple azo compound.

-

Data Acquisition: Measure the absorbance at ~540 nm. A standard curve using sodium nitrite is used for quantification.

-

Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control. A preliminary cell viability assay (e.g., MTT) must be run in parallel on the same cells to ensure that the observed reduction in NO is not simply due to cytotoxicity.

Trustworthiness: The Centrality of Controls

Every protocol described must be a self-validating system. The reliability of the data hinges entirely on the rigorous use of controls.

-

Vehicle Control (e.g., DMSO): Essential for ensuring that the solvent used to dissolve the compound has no biological effect on its own.

-

Positive Control: A known active compound (e.g., Doxorubicin for cytotoxicity, Ciprofloxacin for antimicrobial assays) must be included to validate that the assay is working correctly.

-

Negative Control (Untreated): Represents the baseline health and behavior of the cells or organisms.

-

Replicates: All experiments should be performed with at least three biological replicates to ensure the results are reproducible and to allow for statistical analysis.

By adhering to this structured, hypothesis-driven approach, researchers can efficiently build a comprehensive preliminary data package for 6-Fluoro-2-phenylquinoline-4-carboxylic acid, laying a solid foundation for further preclinical development.

References

-

Title: The Doebner Reaction. Source: Organic Reactions. URL: [Link]

-

Title: MTT Cell Viability Assay. Source: Current Protocols in Molecular Biology. URL: [Link]

-

Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

-

Title: A review on the synthesis of quinoline and quinolone scaffolds. Source: Organic & Biomolecular Chemistry. URL: [Link]

-

Title: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection. Source: Bio-Rad Laboratories. URL: [Link]

-

Title: Cell Cycle Analysis by Flow Cytometry. Source: Current Protocols in Immunology. URL: [Link]

discovery and history of 2-phenylquinoline-4-carboxylic acid derivatives

The Evolution of 2-Phenylquinoline-4-Carboxylic Acid Derivatives: From Historical Gout Therapeutics to Modern Targeted Pharmacophores

Executive Summary

The molecular scaffold of 2-phenylquinoline-4-carboxylic acid, historically known as cinchophen or "Atophan," represents one of the most fascinating trajectories in medicinal chemistry. Originally synthesized in the late 19th century, it became a cornerstone treatment for gout before its catastrophic withdrawal due to idiosyncratic hepatotoxicity[1]. Today, armed with a deeper understanding of structure-activity relationships (SAR) and metabolic pathways, modern drug development professionals have resurrected and heavily derivatized this scaffold. It now serves as a privileged pharmacophore for novel histone deacetylase (HDAC) inhibitors, antileishmanial agents, and broad-spectrum antimicrobials[2],[3]. This whitepaper dissects the chemical history, core synthetic methodologies, and modern pharmacological applications of 2-phenylquinoline-4-carboxylic acid derivatives.

Historical Context and Pharmacological Paradigm Shift

The discovery of 2-phenylquinoline-4-carboxylic acid dates back to 1887, when it was first synthesized by Doebner and Giesecke[1]. By 1908, Nicolaier and Dohrn introduced the compound into clinical practice under the trade name "Atophan"[1]. It acted as a highly effective uricosuric agent, promoting the excretion of uric acid and providing rapid relief for gout and arthritis[1].

However, the clinical triumph was short-lived. By the 1920s, clinicians observed severe adverse effects, culminating in the first recorded fatality from cinchophen-induced acute yellow atrophy (severe liver damage) in 1925[1]. The toxicity was later attributed to the formation of reactive electrophilic metabolites via cytochrome P450 oxidation of the unsubstituted quinoline ring, leading to mitochondrial dysfunction and oxidative stress. Consequently, human use ceased in the 1930s, though it found a niche in veterinary medicine (e.g., Prednoleucotropin for canine osteoarthritis)[1].

Timeline of 2-phenylquinoline-4-carboxylic acid from discovery to modern drug development.

Core Synthetic Methodologies & Mechanistic Causality

The synthesis of quinoline-4-carboxylic acids relies heavily on two classical multicomponent reactions: the Doebner reaction and the Pfitzinger reaction. As a Senior Application Scientist, it is critical to understand not just the steps, but the causality behind the reaction conditions to optimize yield and purity.

The Doebner Reaction

The Doebner reaction is a one-pot, three-component condensation of an aniline, an aldehyde (benzaldehyde), and pyruvic acid[4],[5].

Causality & Optimization: A major historical limitation of the Doebner reaction is the competitive reduction of the intermediate Schiff base (imine) by the dihydroquinoline intermediate, which acts as a hydrogen donor[4]. This side reaction forms unwanted benzylamine byproducts and drastically reduces the yield of the desired oxidized quinoline[4]. Modern protocols solve this by introducing Lewis acid catalysts (e.g., Iron(III) triflate) to rapidly activate the imine for nucleophilic attack, and by employing co-oxidants to facilitate the final aromatization step without sacrificing the intermediate[4],[5].